

2,5-Dimethylthiophene fundamental properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dimethylthiophene

Cat. No.: B1293386

[Get Quote](#)

An In-Depth Technical Guide to **2,5-Dimethylthiophene**: Properties, Synthesis, and Applications

Introduction

2,5-Dimethylthiophene is a heterocyclic organosulfur compound that holds significant importance as a versatile building block in organic synthesis and materials science.[\[1\]](#)[\[2\]](#) Characterized by a five-membered thiophene ring with methyl groups at the 2 and 5 positions, its unique electronic and structural properties make it a valuable precursor for pharmaceuticals, agrochemicals, conductive polymers, and specialty chemicals.[\[1\]](#)[\[3\]](#) It is also recognized as a volatile flavoring compound, found in foods like onions, and is used in the flavor and fragrance industry to impart nutty and sulfurous notes.[\[4\]](#)[\[5\]](#) This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and key applications for researchers, scientists, and professionals in drug development.

PART 1: Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of **2,5-dimethylthiophene** is paramount for its effective use in a laboratory or industrial setting. It is a clear, colorless to slightly yellow liquid with a characteristic odor.[\[1\]](#)[\[4\]](#) Its flammable nature and limited water solubility are critical considerations for handling and reaction design.[\[6\]](#)[\[7\]](#)

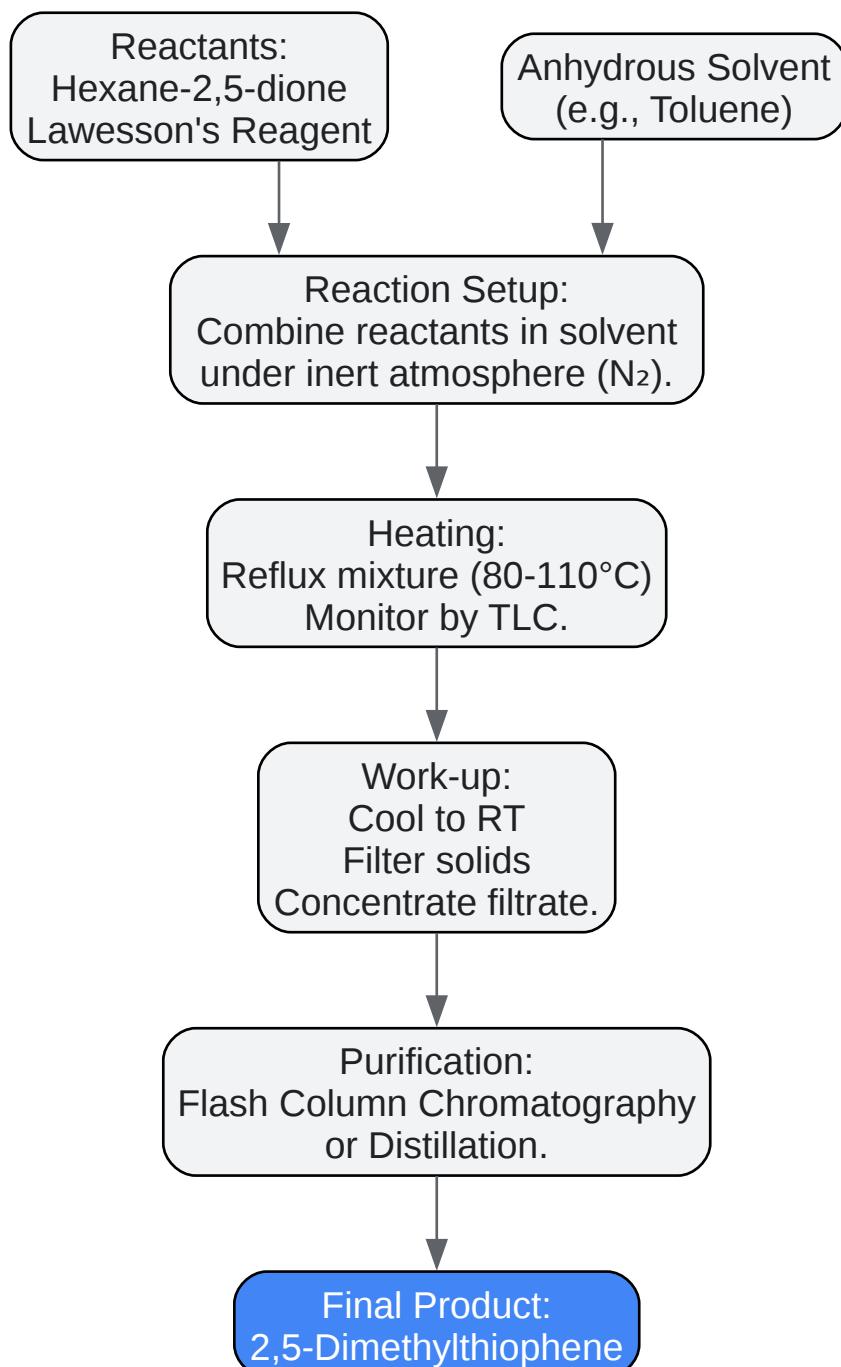
Physicochemical Data

The core physical constants of **2,5-dimethylthiophene** are summarized below. This data is essential for predicting its behavior in various solvents and thermal conditions, as well as for ensuring safe handling and storage.

Property	Value	Source(s)
CAS Number	638-02-8	[8][9]
Molecular Formula	C ₆ H ₈ S	[1][8]
Molecular Weight	112.19 g/mol	[8][9]
Appearance	Colorless to slightly yellow liquid	[1][6]
Density	~0.985 g/mL at 25 °C	[4][6]
Boiling Point	134-136 °C	[1][4][6]
Melting Point	-63 °C	[1][8]
Flash Point	23.9 °C (75 °F)	[6][8]
Refractive Index (n ²⁰ /D)	~1.512	[4][6]
Solubility	Insoluble in water; Soluble in alcohol, ether, benzene	[4][6][7]
Vapor Pressure	9.0 ± 0.2 mmHg at 25°C	[8]

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and quality control of **2,5-dimethylthiophene**. The symmetry of the molecule (C_{2v}) results in a relatively simple yet characteristic spectral signature.


Technique	Key Features and Expected Peaks	Source(s)
¹ H NMR	$\delta \sim 2.4$ ppm (s, 6H): Singlet for the two equivalent methyl groups (CH_3). $\delta \sim 6.5$ ppm (s, 2H): Singlet for the two equivalent protons on the thiophene ring ($\text{C}_3\text{-H}$, $\text{C}_4\text{-H}$).	[10]
¹³ C NMR	$\delta \sim 15$ ppm: Signal for the methyl carbons. $\delta \sim 125$ ppm: Signal for the C_3 and C_4 carbons. $\delta \sim 138$ ppm: Signal for the C_2 and C_5 carbons (quaternary).	[11]
Mass Spec (EI)	m/z 112 (M^+): Molecular ion peak. m/z 97: Base peak, corresponding to the loss of a methyl group ($[\text{M}-\text{CH}_3]^+$).	[12]
IR Spectroscopy	~ 3100 - 3000 cm^{-1} : C-H stretching (aromatic). ~ 2950 - 2850 cm^{-1} : C-H stretching (aliphatic, methyl). ~ 1500 - 1400 cm^{-1} : C=C stretching within the thiophene ring. $\sim 800 \text{ cm}^{-1}$: C-H out-of-plane bending.	[9][13][14]

PART 2: Synthesis of 2,5-Dimethylthiophene

The most direct and widely adopted method for synthesizing **2,5-dimethylthiophene** is the Paal-Knorr thiophene synthesis.[15] This pathway is favored due to its operational simplicity and the ready availability of the starting material, hexane-2,5-dione (also known as acetonylacetone). The causality of this reaction choice lies in the 1,4-dicarbonyl structure of the precursor, which is perfectly suited for cyclization with a sulfurizing agent to form the five-membered thiophene ring.

Synthetic Workflow: Paal-Knorr Thiophene Synthesis

The workflow involves the reaction of a 1,4-dicarbonyl compound with a source of sulfur, such as phosphorus pentasulfide (P_4S_{10}) or Lawesson's reagent. These reagents act as potent thionating agents, replacing the oxygen atoms of the dione with sulfur and facilitating the subsequent cyclization and aromatization to yield the stable thiophene ring.

[Click to download full resolution via product page](#)

Caption: Workflow for the Paal-Knorr synthesis of **2,5-dimethylthiophene**.

Detailed Experimental Protocol

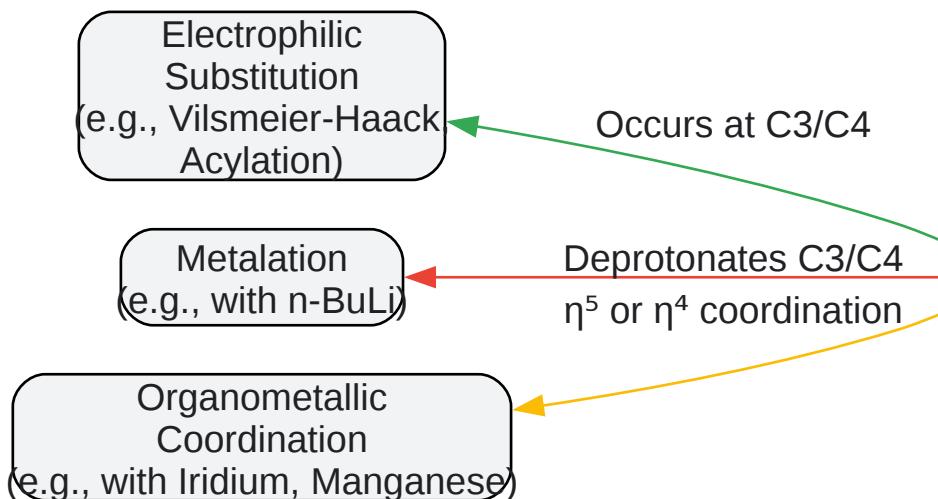
This protocol describes a self-validating system for the synthesis and purification of **2,5-dimethylthiophene**, adapted from established methodologies.[\[16\]](#)

Materials:

- Hexane-2,5-dione (1.0 eq)
- Lawesson's reagent (0.5 eq)
- Anhydrous Toluene
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane (for chromatography)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hexane-2,5-dione (1.0 eq) in anhydrous toluene. The reaction should be maintained under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Reagent: Add Lawesson's reagent (0.5 eq) to the solution in one portion. The stoichiometry is critical; using 0.5 equivalents is sufficient as the reagent contains two $\text{P}=\text{S}$ bonds.
- Heating and Monitoring: Heat the reaction mixture to reflux (typically $\sim 110 \text{ }^\circ\text{C}$ for toluene) and monitor its progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion, which typically occurs within 2-4 hours.


- Aqueous Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO_3 solution until gas evolution ceases. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO_3 solution and brine.
- Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The crude liquid can be purified by flash column chromatography on silica gel using 100% hexane as the eluent. Alternatively, for larger scales, fractional distillation under atmospheric pressure is effective, collecting the fraction boiling at 134-136 °C.[6]
- Validation: Confirm the purity and identity of the final product using ^1H NMR, GC-MS, and IR spectroscopy, comparing the results with the reference data in Part 1.2.

PART 3: Key Chemical Reactions

The reactivity of **2,5-dimethylthiophene** is governed by the electron-rich nature of the thiophene ring. The methyl groups at the C_2 and C_5 positions block reactions at these sites and direct further substitutions to the C_3 and C_4 positions.

Reactivity Overview

The primary modes of reactivity include electrophilic substitution, metalation, and participation as a ligand in organometallic chemistry. The methyl groups donate electron density into the ring, activating it towards electrophilic attack.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **2,5-dimethylthiophene**.

Electrophilic Aromatic Substitution

Unlike thiophene itself, which preferentially undergoes substitution at the C₂ position, **2,5-dimethylthiophene** is forced to react at the C₃ or C₄ positions. Reactions like acylation (e.g., with acetic anhydride) or the Vilsmeier-Haack reaction (using POCl₃/DMF) readily introduce functional groups at these positions, leading to key intermediates like 3-acetyl-2,5-dimethylthiophene.[17][18]

Organometallic Chemistry

2,5-Dimethylthiophene serves as a ligand in organometallic chemistry. It can coordinate to transition metals like iridium and manganese in an η⁵ (pi-complex) or η⁴ fashion.[19][20] Studies on these complexes are crucial for understanding catalytic processes, particularly hydrodesulfurization, where the thiophene ring is ultimately cleaved.[19] For instance, reaction with cobaltocene can lead to complete desulfurization of the thiophene ligand.[19]

PART 4: Applications in Research and Industry

The versatility of **2,5-dimethylthiophene** makes it a valuable compound across multiple scientific and commercial sectors.

- **Pharmaceutical and Agrochemical Synthesis:** It is a foundational intermediate for constructing more complex molecular architectures.[2][3] The thiophene nucleus is a well-known pharmacophore present in numerous approved drugs, and methylated derivatives like this one allow for fine-tuning of steric and electronic properties in drug candidates.[3][21]
- **Conductive Polymers:** As a thiophene derivative, it is a key monomer for the synthesis of conjugated polymers like polythiophenes.[1][5] These materials are integral to the development of organic electronics, including organic solar cells, transistors, and LEDs, due to their ability to conduct electricity.[2]
- **Flavor and Fragrance Industry:** It is approved as a food flavoring additive and is used to create specific sensory profiles in perfumes and food products, valued for its rich, nutty, and

slightly sulfurous aroma.[5][15][22]

- Analytical Chemistry: In laboratory settings, it is used as an analytical standard in techniques like gas chromatography to accurately identify and quantify components in complex mixtures, particularly in environmental and food safety testing.[5]

PART 5: Safety, Handling, and Toxicology

Due to its flammable nature and potential health effects, strict safety protocols must be followed when handling **2,5-dimethylthiophene**.

- Hazards: The compound is classified as a flammable liquid and vapor (GHS H225/H226).[6][9][23] It may also be harmful if inhaled (H332).[6][7]
- Handling Precautions: Work should be conducted in a well-ventilated area or a chemical fume hood.[24] Keep the compound away from heat, sparks, and open flames.[23] Use explosion-proof electrical equipment and non-sparking tools.[23][24] Personal protective equipment (PPE), including gloves, eye protection, and appropriate respiratory protection if ventilation is inadequate, is mandatory.[6]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][24] Storage under an inert atmosphere is recommended to maintain purity.[6]
- First Aid: In case of inhalation, move the person to fresh air.[23] For skin contact, immediately remove contaminated clothing and rinse the skin with water.[23] In case of eye contact, rinse cautiously with water for several minutes.[23] If ingested, call a poison control center or doctor for advice.[23]

Conclusion

2,5-Dimethylthiophene is a compound of significant utility, bridging the gap between basic chemical feedstocks and high-value functional molecules. Its straightforward synthesis, predictable reactivity, and diverse applications in pharmaceuticals, materials science, and consumer products underscore its importance. For researchers and developers, a firm grasp of its physicochemical properties, handling requirements, and synthetic potential is essential for

leveraging this versatile thiophene derivative to its fullest extent in advancing scientific and industrial innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,5-Dimethylthiophene | 638-02-8 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 2,5-Dimethylthiophene, 98+% | Fisher Scientific [fishersci.ca]
- 8. 2,5-Dimethylthiophene | CAS#:638-02-8 | Chemsoc [chemsoc.com]
- 9. 2,5-Dimethylthiophene | C6H8S | CID 12514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,5-Dimethylthiophene(638-02-8) 1H NMR [m.chemicalbook.com]
- 11. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 12. Thiophene, 2,5-dimethyl- [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. 2,5-Dimethylthiophene(638-02-8) IR Spectrum [m.chemicalbook.com]
- 15. 2,5-Dimethylthiophene - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. 3-Acetyl-2,5-dimethylthiophene | C8H10OS | CID 520191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]
- 21. Therapeutic importance of synthetic thiophene - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://PMC.ncbi.nlm.nih.gov)
- 22. 2,5-dimethyl thiophene, 638-02-8 [\[thegoodsentscompany.com\]](https://thegoodsentscompany.com)
- 23. synerzine.com [synerzine.com]
- 24. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,5-Dimethylthiophene fundamental properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293386#2-5-dimethylthiophene-fundamental-properties\]](https://www.benchchem.com/product/b1293386#2-5-dimethylthiophene-fundamental-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com